molecular formula C20H20FNO3 B14861118 (4S)-3-[5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one

(4S)-3-[5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one

Cat. No.: B14861118
M. Wt: 341.4 g/mol
InChI Key: QRKIMFUKNNRZFI-GOSISDBHSA-N
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Description

(4S)-3-[5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenyl group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-3-[5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring is formed through a cyclization reaction involving an amino alcohol and a carbonyl compound.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction using a fluorobenzene derivative and an acyl chloride.

    Attachment of the Phenyl Group: The phenyl group is attached through a nucleophilic substitution reaction involving a phenyl halide and a suitable nucleophile.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halides and nucleophiles are used under appropriate conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(4S)-3-[5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (4S)-3-[5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • (4S)-3-[5-(4-chlorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one
  • (4S)-3-[5-(4-bromophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one
  • (4S)-3-[5-(4-methylphenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one

Comparison: Compared to its analogs, (4S)-3-[5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets, potentially leading to improved efficacy in its applications.

Properties

Molecular Formula

C20H20FNO3

Molecular Weight

341.4 g/mol

IUPAC Name

(4S)-3-[5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C20H20FNO3/c21-17-12-10-15(11-13-17)6-4-5-9-19(23)22-18(14-25-20(22)24)16-7-2-1-3-8-16/h1-3,7-8,10-13,18H,4-6,9,14H2/t18-/m1/s1

InChI Key

QRKIMFUKNNRZFI-GOSISDBHSA-N

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CCCCC2=CC=C(C=C2)F)C3=CC=CC=C3

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CCCCC2=CC=C(C=C2)F)C3=CC=CC=C3

Origin of Product

United States

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